molecular formula C21H21N5O3 B2723921 ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate CAS No. 397288-84-5

ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate

Cat. No.: B2723921
CAS No.: 397288-84-5
M. Wt: 391.431
InChI Key: OEMPIADHBMYEDM-FYWRMAATSA-N
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Description

Ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core linked to a furan and benzimidazole moiety, which are known for their diverse biological activities. The structural formula can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (μM)Mechanism of Action
Compound AHCT-1166.2Apoptosis induction
Compound BT47D27.3Cell cycle arrest
Ethyl CompoundTBDTBDTBD

Neuropharmacological Effects

The piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression.

Case Study: Piperazine Derivatives in CNS Disorders

A study evaluated the effects of several piperazine derivatives on anxiety-related behaviors in animal models. The results indicated significant anxiolytic effects at specific dosages, suggesting that this compound could exhibit similar properties.

Antimicrobial Activity

The antimicrobial potential of compounds similar to this compound has been explored in various studies. These compounds often demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 μg/mL
Compound DS. aureus16 μg/mL
Ethyl CompoundTBDTBD

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Apoptosis Induction : Similar compounds have shown to activate caspases leading to programmed cell death.
  • Receptor Modulation : Interaction with serotonin and dopamine receptors may influence mood regulation and cognitive functions.
  • Enzyme Inhibition : Some derivatives inhibit enzymes like acetylcholinesterase, which could have implications for neurodegenerative diseases.

Properties

IUPAC Name

ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-2-28-21(27)26-11-9-25(10-12-26)19-8-7-16(29-19)13-15(14-22)20-23-17-5-3-4-6-18(17)24-20/h3-8,13H,2,9-12H2,1H3,(H,23,24)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMPIADHBMYEDM-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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